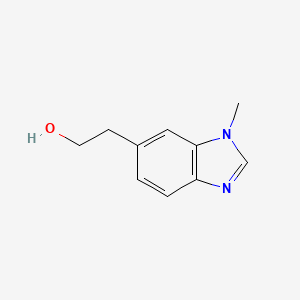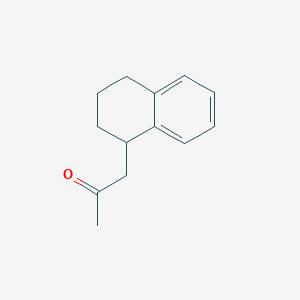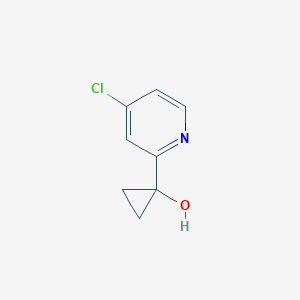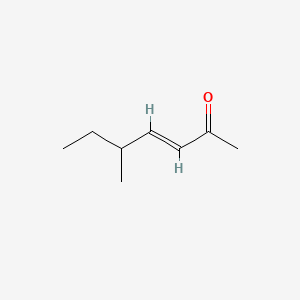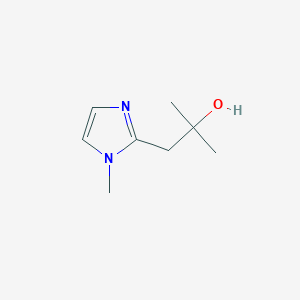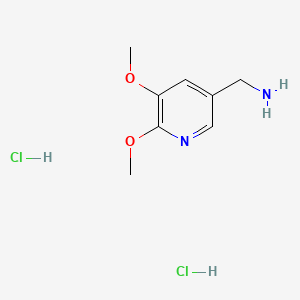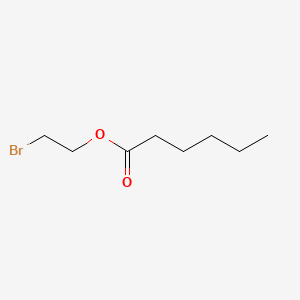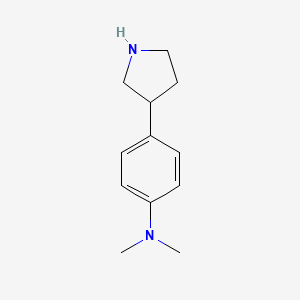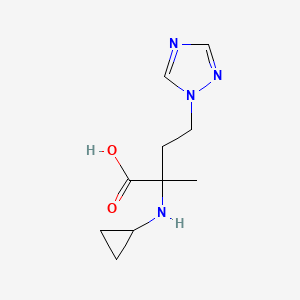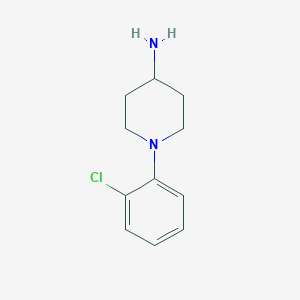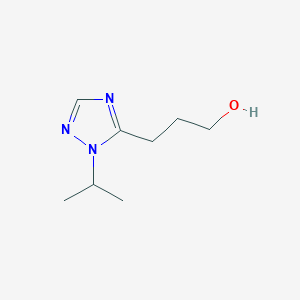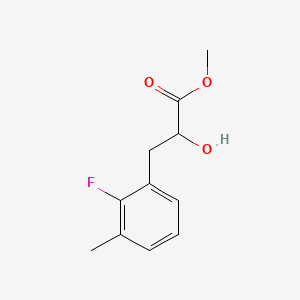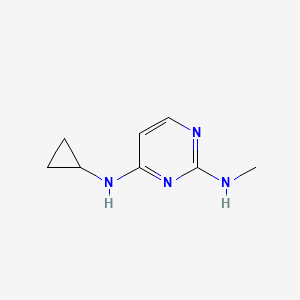
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine typically involves the reaction of cyclopropylamine with methylpyrimidine-2,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents that facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopropyl-N2-methylpyrimidine-2,4-dione, while reduction may produce this compound derivatives with different functional groups .
Applications De Recherche Scientifique
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its antiproliferative properties, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and prevent the proliferation of cancer cells. This inhibition occurs through the binding of the compound to the active site of the kinase, thereby blocking its activity and leading to cell cycle arrest .
Comparaison Avec Des Composés Similaires
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N2,N4-diphenylpyrimidine-2,4-diamine: Another CDK inhibitor with similar antiproliferative properties.
N2,N4-dimethylpyrimidine-2,4-diamine: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties compared to other pyrimidine-2,4-diamine derivatives .
Propriétés
Formule moléculaire |
C8H12N4 |
|---|---|
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
4-N-cyclopropyl-2-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H12N4/c1-9-8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,12) |
Clé InChI |
QCNMTHICEOHUKE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CC(=N1)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
